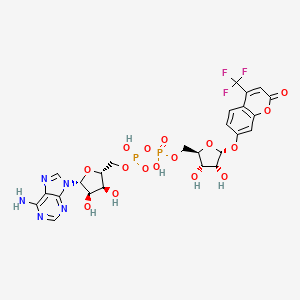
PHD2/HDACs-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHD2/HDACs-IN-1 is a potent hybrid inhibitor that targets both prolyl hydroxylase domain-containing protein 2 (PHD2) and histone deacetylases (HDACs). This compound has shown significant potential in scientific research, particularly in the fields of biology and medicine, due to its ability to modulate the stability and activity of hypoxia-inducible factor 1-alpha (HIF-1α) and its protective effects against cisplatin-induced acute kidney injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHD2/HDACs-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods involve the use of various organic synthesis techniques, such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, optimized for yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
PHD2/HDACs-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles or electrophiles involved.
Scientific Research Applications
PHD2/HDACs-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
PHD2/HDACs-IN-1 exerts its effects by inhibiting the activity of both PHD2 and HDACs. PHD2 is an enzyme that hydroxylates HIF-1α, marking it for degradation under normoxic conditions. By inhibiting PHD2, this compound stabilizes HIF-1α, allowing it to accumulate and activate the transcription of hypoxia-responsive genes .
HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by this compound results in increased acetylation of histones, leading to a more open chromatin structure and enhanced transcription of target genes .
Comparison with Similar Compounds
PHD2/HDACs-IN-1 is unique in its dual inhibition of both PHD2 and HDACs, which distinguishes it from other compounds that target only one of these enzymes. Similar compounds include:
Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Roxadustat: A PHD inhibitor used to treat anemia in chronic kidney disease.
Panobinostat: Another HDAC inhibitor used in the treatment of multiple myeloma.
The uniqueness of this compound lies in its ability to simultaneously modulate both PHD2 and HDAC activity, providing a broader range of biological effects and potential therapeutic applications .
Properties
Molecular Formula |
C18H19N9O4 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[1-[5-(hydroxycarbamoyl)pyrimidin-2-yl]piperidin-4-yl]-6-oxo-2-pyrazol-1-yl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H19N9O4/c28-14(25-31)11-8-19-17(20-9-11)26-6-2-12(3-7-26)23-15(29)13-10-21-18(24-16(13)30)27-5-1-4-22-27/h1,4-5,8-10,12,31H,2-3,6-7H2,(H,23,29)(H,25,28)(H,21,24,30) |
InChI Key |
WXBFFCPFJFYHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=C(NC2=O)N3C=CC=N3)C4=NC=C(C=N4)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


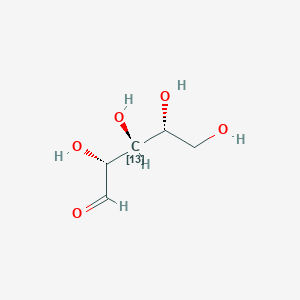
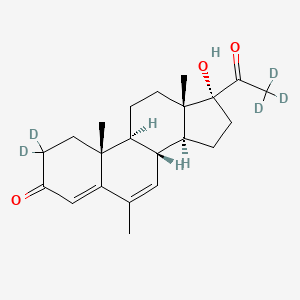

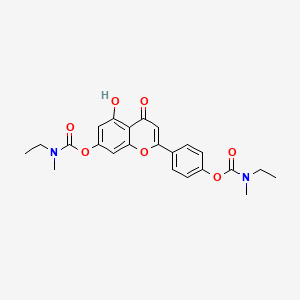
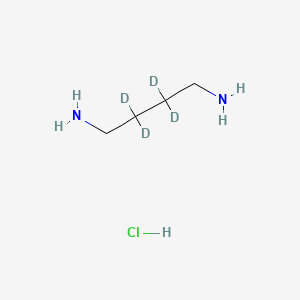

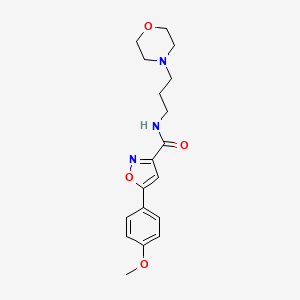
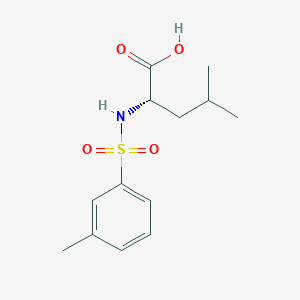

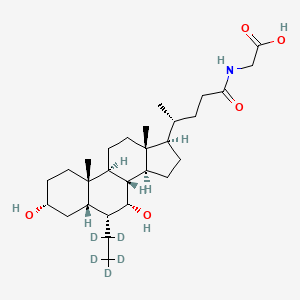

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

